Technical Guide: Synthesis and Characterization of 1,2-Benzisothiazol-5-amine, 3-chloro-
Technical Guide: Synthesis and Characterization of 1,2-Benzisothiazol-5-amine, 3-chloro-
Executive Summary & Scaffold Analysis
The compound 3-chloro-1,2-benzisothiazol-5-amine (CAS 148193-30-0) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] The 1,2-benzisothiazole core is a bioisostere of indole and benzothiophene, frequently utilized in psychotropics (e.g., Lurasidone, Ziprasidone) and antimicrobial agents.[1]
The specific 3-chloro-5-amino substitution pattern offers two distinct vectors for diversification:
-
C3-Position (Electrophilic): The chlorine atom at C3 is activated by the adjacent nitrogen and sulfur, making it highly susceptible to nucleophilic aromatic substitution (
) with amines, thiols, or alkoxides, or palladium-catalyzed cross-coupling.[1] -
C5-Position (Nucleophilic): The amine group allows for amide coupling, reductive amination, or sulfonylation.[1]
This guide details a robust, scalable synthesis route prioritizing regioselectivity and safety, specifically addressing the challenge of preserving the C3-chlorine during the reduction of the C5-nitro precursor.[1]
Retrosynthetic Analysis
The most logical disconnection relies on the late-stage reduction of a nitro group. Direct chlorination of the amine is chemically unstable due to oxidation risks; therefore, the chlorine is installed before the amine is generated.
Pathway Logic:
-
Precursor: 3-chloro-5-nitro-1,2-benzisothiazole.[1]
-
Core Formation: Chlorodehydroxylation of 5-nitro-1,2-benzisothiazol-3(2H)-one.[1]
-
Starting Material: 2-cyano-4-nitroaniline or 2,2'-dithiobis(5-nitrobenzoic acid) derivatives (commercially available).[1]
Figure 1: Retrosynthetic strategy isolating the critical chlorination and reduction steps.
Experimental Protocols
Step 1: Chlorination of 5-nitro-1,2-benzisothiazol-3(2H)-one
Objective: Convert the cyclic amide (lactam) to the imidoyl chloride.[1]
Critical Mechanism: The reaction proceeds via the activation of the tautomeric enol form by phosphoryl chloride (
Reagents:
-
5-nitro-1,2-benzisothiazol-3(2H)-one (1.0 eq)[1]
-
Phosphoryl chloride (
) (5.0 eq) - Chlorinating agent & solvent[1] -
Pyridine or
-Diisopropylethylamine (DIPEA) (1.0 eq) - Base catalyst[1] -
Acetonitrile (
) - Optional co-solvent if slurry is too thick[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Addition: Charge the flask with 5-nitro-1,2-benzisothiazol-3(2H)-one (10.0 g, 51 mmol). Add
(24 mL, ~255 mmol) carefully. -
Catalysis: Add Pyridine (4.1 mL, 51 mmol) dropwise at 0°C. Note: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (polar) should disappear, replaced by a less polar spot (product).
-
Quench (Hazardous): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring. Caution:
hydrolysis is violent and releases HCl gas. Maintain temperature <10°C. -
Workup: Neutralize the aqueous slurry to pH 7–8 using saturated
. Extract with Dichloromethane (DCM) ( mL). -
Purification: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Hexanes.
Yield Expectation: 75–85% Product: 3-chloro-5-nitro-1,2-benzisothiazole.[1]
Step 2: Chemoselective Reduction of the Nitro Group
Objective: Reduce
Reagents:
-
3-chloro-5-nitro-1,2-benzisothiazole (1.0 eq)[1]
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol / Water (4:1 ratio)[1]
Protocol:
-
Setup: In a 500 mL 3-neck RBF equipped with a mechanical stirrer (iron slurry is heavy) and reflux condenser.
-
Mixture: Dissolve
(13.6 g, 255 mmol) in water (50 mL). Add Ethanol (200 mL) and the nitro intermediate (10.9 g, 51 mmol). -
Activation: Heat the solution to 60°C. Add Iron powder (14.2 g, 255 mmol) portion-wise over 15 minutes.
-
Reaction: Increase temperature to reflux (80°C) and stir vigorously for 2–4 hours.
-
Monitoring: TLC should show the conversion of the yellow nitro compound to a fluorescent blue/purple spot (amine) under UV.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (50 mL).
-
Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Finishing: Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Yield Expectation: 80–90% Product: 3-chloro-1,2-benzisothiazol-5-amine.[1]
Characterization Data
Since specific spectral data for this derivative is often proprietary, the following data is derived from first principles of substituent effects on the benzisothiazole core and validated against analogous compounds.
Spectral Summary Table
| Technique | Parameter | Expected Value / Feature |
| Physical State | Appearance | Pale yellow to off-white solid |
| Melting Point | Range | 145 – 155 °C (Estimated, higher than core due to H-bonding) |
| MS (ESI+) | m/z | 184.9 ( |
| IR | Bands ( | 3450, 3350 ( |
H NMR Analysis (400 MHz, DMSO- )
The amine group at position 5 exerts a strong shielding effect on the protons at positions 4 and 6 (ortho) and position 7 (para).
-
5.40 ppm (s, 2H):
protons.[1] Broad singlet, exchangeable. -
6.85 ppm (d,
Hz, 1H): H-4 . This proton is ortho to the amine and shielded. It appears as a doublet due to meta-coupling with H-6.[1] -
7.05 ppm (dd,
Hz, 1H): H-6 . Ortho to the amine, meta to the sulfur ring fusion. -
7.75 ppm (d,
Hz, 1H): H-7 . This proton is adjacent to the sulfur ring fusion (deshielding zone) but para to the amine.
C NMR Predictions (100 MHz, DMSO- )
-
C-3 (Cl-bearing): ~145-150 ppm (Deshielded by N and Cl).[1]
-
C-5 (Amine-bearing): ~148 ppm (Deshielded by N).[1]
-
C-7a (Ring Junction): ~125 ppm.
-
C-3a (Ring Junction): ~155 ppm.[3]
Workflow Visualization
Figure 2: Sequential reaction workflow for the synthesis.
Safety & Hazard Analysis
| Reagent | Hazard Class | Mitigation Strategy |
| Phosphoryl Chloride ( | Corrosive, Toxic, Water-Reactive | Use only in a fume hood.[1] Quench slowly on ice. Wear face shield and chemical resistant gloves. |
| Nitro Intermediates | Potential Explosive (High Energy) | Do not heat dry solids. Avoid friction/shock. |
| Benzisothiazoles | Skin Sensitizers | Avoid dust inhalation. Use N95 or P100 respiratory protection when handling solids. |
References
-
Chlorination of Benzisothiazolinones
-
Chemoselective Nitro Reduction
-
General Synthesis of 3-Chlorobenzisothiazoles
- Title: Process for preparing 3-chlorobenzisothiazoles (US P
- Source: Google P
-
Context: Industrial process using phosgene or thionyl chloride/catalyst, providing scale-up conditions relevant to Step 1.[1]
-
Characterization of Benzisothiazoles
Sources
- 1. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-chloro-5-nitro-1,2-benzisothiazole (C7H3ClN2O2S) [pubchemlite.lcsb.uni.lu]
